molecular formula C72H114F3N25O15S B15144929 Lactoferricin B (4-14), bovine (TFA)

Lactoferricin B (4-14), bovine (TFA)

Cat. No.: B15144929
M. Wt: 1658.9 g/mol
InChI Key: HHJSJKVNYBSIEO-HKVIYAFRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lactoferricin B (4-14), bovine (TFA) is a peptide derived from bovine lactoferrin, specifically corresponding to residues 4-14 of the protein. This compound exhibits broad-spectrum antimicrobial activity against various microorganisms, making it a valuable subject of study in the fields of microbiology and biochemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Lactoferricin B (4-14), bovine (TFA) is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, which are repeated until the desired peptide sequence is obtained. The final product is then cleaved from the resin and purified .

Industrial Production Methods: Industrial production of Lactoferricin B (4-14), bovine (TFA) follows similar principles as laboratory synthesis but on a larger scale. The process involves automated peptide synthesizers, which allow for high-throughput production. Purification is achieved through high-performance liquid chromatography (HPLC), ensuring high purity and yield .

Chemical Reactions Analysis

Types of Reactions: Lactoferricin B (4-14), bovine (TFA) primarily undergoes peptide bond formation and cleavage reactions. It can also participate in oxidation and reduction reactions, particularly involving its amino acid residues .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include the desired peptide sequence and any modified peptides resulting from oxidation or reduction reactions .

Scientific Research Applications

Lactoferricin B (4-14), bovine (TFA) has a wide range of scientific research applications:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its antimicrobial properties against bacteria, fungi, and viruses.

    Medicine: Explored for its potential therapeutic applications, including cancer treatment and infection control.

    Industry: Utilized in the development of antimicrobial coatings and materials .

Mechanism of Action

Lactoferricin B (4-14), bovine (TFA) exerts its antimicrobial effects by interacting with the microbial cell membrane. The peptide’s cationic and amphipathic nature allows it to bind to the negatively charged microbial membranes, leading to membrane disruption and cell death. This mechanism involves the formation of pores in the membrane, causing leakage of cellular contents .

Comparison with Similar Compounds

Uniqueness: Lactoferricin B (4-14), bovine (TFA) is unique due to its specific sequence and high antimicrobial activity. Its shorter length compared to other lactoferricin peptides makes it more stable and easier to synthesize, while still retaining potent antimicrobial properties .

Properties

Molecular Formula

C72H114F3N25O15S

Molecular Weight

1658.9 g/mol

IUPAC Name

2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]acetic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C70H113N25O13S.C2HF3O2/c1-39(2)33-53(59(100)86-38-57(97)98)93-62(103)48(21-9-11-28-72)88-60(101)47(20-8-10-27-71)89-65(106)52(26-32-109-3)92-61(102)50(23-14-31-83-70(79)80)90-66(107)54(34-40-36-84-45-18-6-4-15-42(40)45)95-64(105)51(24-25-56(74)96)91-67(108)55(35-41-37-85-46-19-7-5-16-43(41)46)94-63(104)49(22-13-30-82-69(77)78)87-58(99)44(73)17-12-29-81-68(75)76;3-2(4,5)1(6)7/h4-7,15-16,18-19,36-37,39,44,47-55,84-85H,8-14,17,20-35,38,71-73H2,1-3H3,(H2,74,96)(H,86,100)(H,87,99)(H,88,101)(H,89,106)(H,90,107)(H,91,108)(H,92,102)(H,93,103)(H,94,104)(H,95,105)(H,97,98)(H4,75,76,81)(H4,77,78,82)(H4,79,80,83);(H,6,7)/t44-,47-,48-,49-,50-,51-,52-,53-,54-,55-;/m0./s1

InChI Key

HHJSJKVNYBSIEO-HKVIYAFRSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)N.C(=O)(C(F)(F)F)O

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCSC)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.